tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate: is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, cyano group, and methoxyphenyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on the specific targets they interact with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate . For instance, the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as primary amines or alcohols.
Substitution: Substituted products where the cyano or methoxy groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in organic synthesis and medicinal chemistry for the development of new drugs and therapeutic agents .
Biology: The compound is used in biological research to study its effects on various biological pathways and molecular targets. It can be used as a probe to investigate enzyme activity, protein interactions, and cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications .
Comparison with Similar Compounds
- tert-butyl (cyanomethyl)carbamate
- tert-butyl (2-methoxyphenyl)carbamate
- tert-butyl (2-cyanophenyl)carbamate
Comparison: tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is unique due to the presence of both cyano and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[cyano-(2-methoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHINSVENBJHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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